molecular formula C24H27F3N4O3 B10903208 [5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YL](2,4,6-trimethylpiperidino)methanone

[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YL](2,4,6-trimethylpiperidino)methanone

Cat. No.: B10903208
M. Wt: 476.5 g/mol
InChI Key: ISORUJPEZBIVOA-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YLmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[1,5-A]pyrimidine core, substituted with a 3,4-dimethoxyphenyl group and a trifluoromethyl group, along with a 2,4,6-trimethylpiperidino methanone moiety.

Preparation Methods

The synthesis of 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YLmethanone typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-A]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step may involve a substitution reaction using a suitable phenyl derivative.

    Addition of the trifluoromethyl group: This can be accomplished through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide.

    Attachment of the 2,4,6-trimethylpiperidino methanone moiety: This step may involve a condensation reaction with the corresponding piperidine derivative.

Industrial production methods for this compound would likely focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YLmethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YLmethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.

    Industry: It may find applications in the development of new materials, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

Similar compounds to 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YLmethanone include:

The uniqueness of 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YLmethanone lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H27F3N4O3

Molecular Weight

476.5 g/mol

IUPAC Name

[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(2,4,6-trimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C24H27F3N4O3/c1-13-8-14(2)30(15(3)9-13)23(32)18-12-22-28-17(11-21(24(25,26)27)31(22)29-18)16-6-7-19(33-4)20(10-16)34-5/h6-7,10-15H,8-9H2,1-5H3

InChI Key

ISORUJPEZBIVOA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C(C1)C)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC(=C(C=C4)OC)OC)C(F)(F)F)C

Origin of Product

United States

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